molecular formula C16H19NO B310562 N-isobutyl-2-(1-naphthyl)acetamide

N-isobutyl-2-(1-naphthyl)acetamide

Cat. No.: B310562
M. Wt: 241.33 g/mol
InChI Key: NEBRXEYNMLWSAW-UHFFFAOYSA-N
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Description

Naphthyl acetamide derivatives are a class of organic compounds characterized by an acetamide backbone substituted with naphthalene moieties. These compounds are synthesized via methods like 1,3-dipolar cycloaddition (for triazole-containing analogs) or multi-step organic reactions . Applications range from pharmaceutical agents (e.g., anti-inflammatory compounds) to analytical standards in pesticide residue testing .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-(2-methylpropyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C16H19NO/c1-12(2)11-17-16(18)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12H,10-11H2,1-2H3,(H,17,18)

InChI Key

NEBRXEYNMLWSAW-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CNC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Naphthyl Acetamide Derivatives

The table below compares key structural, synthetic, and functional attributes of naphthyl acetamide analogs based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Spectral Data Applications/Biological Activity
2-(1-Naphthyl)acetamide C₁₂H₁₁NO 185.22 None (simple acetamide) Not specified Not provided Pesticide residue analysis
N-(1-Naphthyl)-2-phenylacetamide C₁₈H₁₅NO 261.32 Phenyl group on acetamide nitrogen Not explicitly detailed <sup>1</sup>H NMR (DMSO-<i>d</i>₆): δ 5.38 (–NCH₂CO–), 7.20–8.36 (Ar–H); IR: 1671 cm⁻¹ (C=O) Structural studies, potential drug lead
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide C₁₄H₁₆N₂O 228.29 Aminoethyl group Two-step synthesis Not provided Anti-inflammatory activity
Compound 6b (triazole-nitro derivative) C₂₁H₁₈N₅O₄ 404.35 Triazole and nitro groups Cu-catalyzed 1,3-dipolar cycloaddition IR: 3292 (–NH), 1682 (C=O); <sup>13</sup>C NMR: 165.0 (C=O), 142.4 (triazole) Pharmacological research (e.g., kinase inhibition)
N-(1-(Naphthalen-2-yl)ethyl)acetamide C₁₄H₁₅NO 213.27 Naphthalen-2-yl ethyl group Not specified Not provided Unknown (structural studies)

Structural and Functional Insights

Substituent Effects on Properties

  • In contrast, the aminoethyl group in N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide introduces hydrogen-bonding capacity, which may explain its anti-inflammatory properties .
  • Triazole-Nitro Derivatives: The triazole ring in compound 6b () contributes to π-π interactions, while the nitro group (–NO₂) increases electron-withdrawing effects, altering reactivity and spectral profiles (e.g., IR peaks at 1504 cm⁻¹ for asymmetric NO₂ stretching) .

Spectral Characterization

  • IR Spectroscopy : C=O stretching frequencies vary between 1671 cm⁻¹ (simple acetamide) and 1682 cm⁻¹ (nitro-substituted analogs), reflecting electronic effects of substituents .
  • NMR Trends : Methylenic protons (–NCH₂CO–) in N-(1-naphthyl)-2-phenylacetamide resonate at δ 5.38 ppm, while aromatic protons in naphthalene moieties appear between δ 7.20–8.36 ppm .

Research Implications and Gaps

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